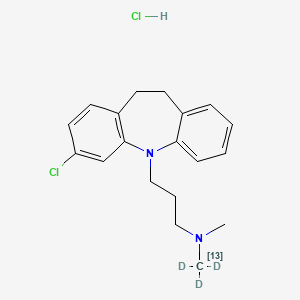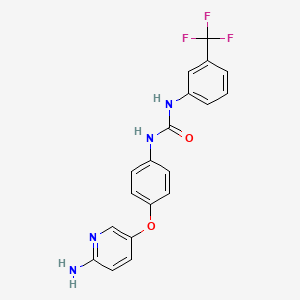
CCR5 antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCR5 antagonist 3 is a small-molecule compound that targets the chemokine receptor 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the immune system by mediating the migration of immune cells to sites of inflammation. CCR5 is also a co-receptor for the human immunodeficiency virus (HIV), making it a significant target for therapeutic intervention in HIV infection and other diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CCR5 antagonist 3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of high-throughput screening to identify lead compounds, followed by optimization of their chemical structure to enhance potency and selectivity . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires the use of advanced chemical engineering techniques, such as continuous flow reactors and automated synthesis platforms, to ensure consistent production quality .
化学反応の分析
Types of Reactions
CCR5 antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its interaction with the CCR5 receptor.
Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its potency and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .
科学的研究の応用
CCR5 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of the CCR5 receptor and its role in various chemical reactions
Biology: Employed in research to understand the role of CCR5 in immune cell migration and its involvement in inflammatory diseases
Medicine: Investigated as a potential therapeutic agent for treating HIV infection, stroke, and other diseases where CCR5 plays a critical role
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the CCR5 receptor
作用機序
CCR5 antagonist 3 exerts its effects by binding to the CCR5 receptor on the surface of immune cells, such as T-lymphocytes and macrophages. This binding prevents the interaction of CCR5 with its natural ligands, thereby inhibiting the signaling pathways that mediate immune cell migration and inflammation . In the context of HIV infection, this compound blocks the entry of the virus into host cells by preventing the virus from using CCR5 as a co-receptor .
類似化合物との比較
Similar Compounds
Maraviroc: A well-known CCR5 antagonist used in the treatment of HIV infection
Vicriviroc: Another CCR5 antagonist investigated for its potential in treating HIV and other diseases
Aplaviroc: A CCR5 antagonist that has been studied for its therapeutic potential
Uniqueness
CCR5 antagonist 3 is unique in its enhanced potency, selectivity, and ability to cross the blood-brain barrier, making it a promising candidate for treating neurological conditions such as stroke . Its improved pharmacokinetic properties and reduced side effects compared to other CCR5 antagonists further highlight its potential as a therapeutic agent .
特性
分子式 |
C30H41F2N5O2S |
|---|---|
分子量 |
573.7 g/mol |
IUPAC名 |
N-[(1S)-3-[(1R,5S)-3-(5-acetyl-2-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2S/c1-19-33-27-17-35(20(2)38)12-8-28(27)37(19)25-15-23-3-4-24(16-25)36(23)13-7-26(22-9-14-40-18-22)34-29(39)21-5-10-30(31,32)11-6-21/h9,14,18,21,23-26H,3-8,10-13,15-17H2,1-2H3,(H,34,39)/t23-,24+,25?,26-/m0/s1 |
InChIキー |
CHNHYOHQPDHUOP-HLMSNRGBSA-N |
異性体SMILES |
CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C |
正規SMILES |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)

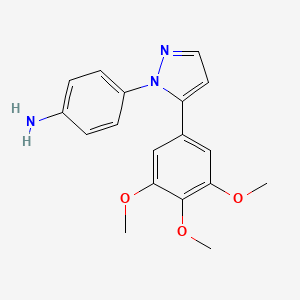


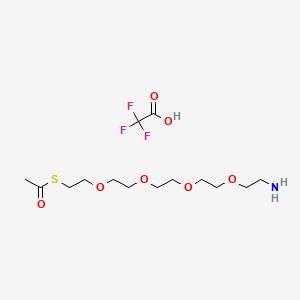
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)
![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
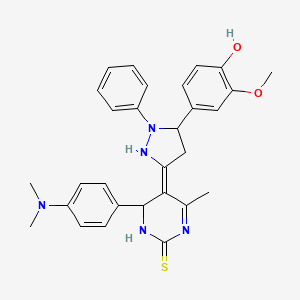
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

